![molecular formula C24H34N4O2 B14486782 N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline CAS No. 64193-76-6](/img/structure/B14486782.png)
N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is known for its vibrant color and is often used in dye and pigment industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline typically involves the diazotization of aniline derivatives followed by coupling with a nitro-substituted aromatic compound. The general steps are as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-dihexylaniline in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency.
化学反応の分析
Types of Reactions
N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the oxidizing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Reduction: Formation of N,N-Dihexyl-4-[(E)-(4-aminophenyl)diazenyl]aniline.
Oxidation: Formation of various oxidized derivatives depending on the extent of oxidation.
Substitution: Formation of substituted derivatives with functional groups like nitro, sulfonic acid, or halogens.
科学的研究の応用
N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Investigated for its potential use in biological staining and as a probe for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
作用機序
The mechanism of action of N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form aromatic amines, which can then interact with biological molecules. The pathways involved include:
Reduction Pathway: The azo group is reduced to form aromatic amines, which can bind to proteins and nucleic acids.
Electrophilic Substitution: The aromatic rings can undergo substitution reactions, leading to the formation of various derivatives that can interact with different molecular targets.
類似化合物との比較
N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline can be compared with other azo compounds such as:
- N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]aniline
- N,N-Dimethyl-4-[(3-nitrophenyl)diazenyl]aniline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of hexyl groups, which influence its solubility, reactivity, and application potential. The hexyl groups provide hydrophobic characteristics, making it suitable for applications in non-polar environments.
特性
CAS番号 |
64193-76-6 |
|---|---|
分子式 |
C24H34N4O2 |
分子量 |
410.6 g/mol |
IUPAC名 |
N,N-dihexyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C24H34N4O2/c1-3-5-7-9-19-27(20-10-8-6-4-2)23-15-11-21(12-16-23)25-26-22-13-17-24(18-14-22)28(29)30/h11-18H,3-10,19-20H2,1-2H3 |
InChIキー |
UTGKEUFBMXSHAH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


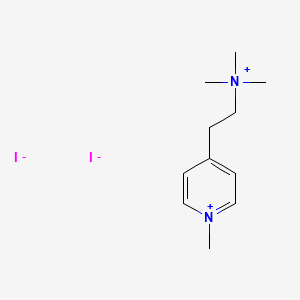
![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
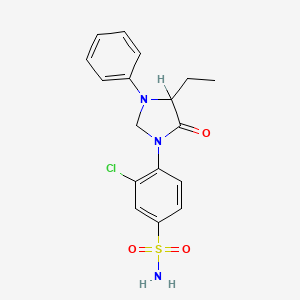
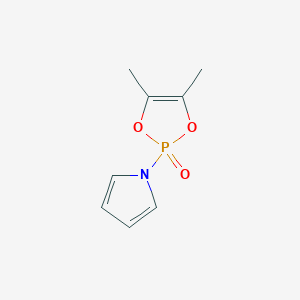

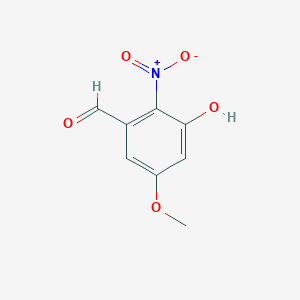


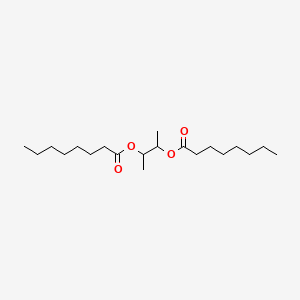
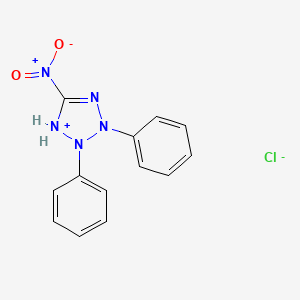
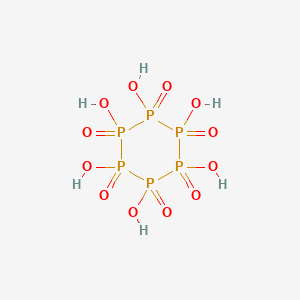
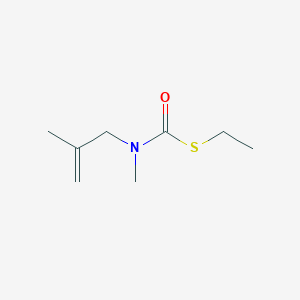
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)
![[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]propanedinitrile](/img/structure/B14486773.png)
